Gly-Cys
Description
Glycylcysteine (GlyCys), a dipeptide composed of glycine and cysteine residues linked via a peptide bond, is a naturally occurring thiol-containing compound. Its molecular formula is C₅H₁₀N₂O₃S, with an average mass of 178.206 g/mol and a monoisotopic mass of 178.041213 g/mol . Structurally, it is represented as 2-(2-aminoacetamido)-3-sulfanylpropanoic acid, and it is also known as Glycyl-Cysteine or G-C Dipeptide. Glycylcysteine plays roles in glutathione (GSH) metabolism, acting as an intermediate during extracellular GSH degradation by γ-glutamyltranspeptidase (γ-GT) . Its thiol group enables redox activity and metal-binding properties, making it relevant in biochemical and pharmaceutical research .
Properties
IUPAC Name |
(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3S/c6-1-4(8)7-3(2-11)5(9)10/h3,11H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBYPDKTAJXHNI-VKHMYHEASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)CN)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30428632 | |
| Record name | glycylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57281-78-4 | |
| Record name | Glycyl-L-cysteine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57281-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | glycylcysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30428632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycylcysteine can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the peptide bond between glycine and L-cysteine . The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions.
Industrial Production Methods
Industrial production of glycylcysteine may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps .
Chemical Reactions Analysis
Types of Reactions
Glycylcysteine undergoes various chemical reactions, including:
Oxidation: The thiol group in L-cysteine can be oxidized to form disulfide bonds.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The amino and carboxyl groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Carbodiimides for peptide bond formation.
Major Products Formed
Oxidation: Formation of cystine (disulfide-linked cysteine).
Reduction: Regeneration of free thiol groups.
Substitution: Formation of peptide bonds with other amino acids.
Scientific Research Applications
Glycylcysteine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Studied for its role in cellular metabolism and as a precursor for glutathione synthesis.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Mechanism of Action
Glycylcysteine exerts its effects primarily through its involvement in the synthesis of glutathione, a crucial antioxidant in cells. The thiol group in L-cysteine is essential for the redox reactions that neutralize reactive oxygen species (ROS). Glycylcysteine serves as a precursor for glutathione, which in turn helps maintain cellular redox balance and protect against oxidative damage .
Comparison with Similar Compounds
Structural Comparison with Similar Dipeptides
Glycylcysteine belongs to a class of dipeptides with diverse biological functions. Key structural analogs include:
| Compound | Molecular Formula | Average Mass (g/mol) | Key Functional Groups | Biological Role |
|---|---|---|---|---|
| Glycylcysteine | C₅H₁₀N₂O₃S | 178.206 | Thiol (-SH), Amide | GSH metabolism, metal chelation |
| Cysteinylglycine | C₅H₁₀N₂O₃S | 178.206 | Thiol (-SH), Amide | GSH catabolism intermediate |
| Glycylleucine | C₈H₁₆N₂O₃ | 188.226 | Hydrophobic side chain | Protein synthesis, signaling |
| N-Acetylcysteine | C₅H₉NO₃S | 163.195 | Acetylated amine | Antioxidant, mucolytic agent |
Key Observations :
- Cysteinylglycine (CysGly) is a positional isomer of Glycylcysteine (Cys-Gly vs. Gly-Cys). This reversal affects enzymatic cleavage specificity; γ-GT preferentially generates CysGly from GSH, while GlyCys may require distinct peptidases .
- N-Acetylcysteine (NAC) , a cysteine derivative, lacks the glycine moiety but shares thiol-mediated antioxidant properties. NAC serves as a GSH precursor, whereas GlyCys is a GSH breakdown product .
- Glycylleucine highlights how substituting cysteine with a hydrophobic residue (leucine) alters solubility and functional roles, shifting from redox activity to structural or signaling functions .
Functional Comparison: Antioxidant and Metabolic Roles
Antioxidant Capacity
- Glycylcysteine : Modest direct antioxidant activity due to its thiol group. Primarily functions as a metabolite in GSH recycling rather than a primary antioxidant .
- N-Acetylcysteine (NAC) : Potent antioxidant; donates cysteine for GSH synthesis and directly scavenges reactive oxygen species (ROS) .
- Glutathione (GSH): The master antioxidant, with a γ-glutamyl-cysteinyl-glycine structure. GlyCys and CysGly are transient intermediates during GSH turnover .
Metabolic Pathways
Analytical Detection and Sensitivity
A study using chemiluminescence resonance energy transfer (CRET) with microchip electrophoresis (MCE) reported the following detection limits (LOD) for thiol-containing compounds :
| Compound | LOD (nM) |
|---|---|
| Glutathione (GSH) | 6.4 |
| Cysteine (Cys) | 8.7 |
| N-Acetylcysteine | 10.3 |
| Glycylcysteine | 10.7 |
Metal-Binding Properties and Complexation
Glycylcysteine’s thiol and amine groups enable coordination with metals, a property shared with cysteine but modulated by the glycine residue:
- Rhenium(V) Oxo Complexes : GlyCys forms stable complexes with rhenium(V) oxo ions, with coordination behavior distinct from cysteinylglycine. The glycine residue influences binding geometry and stability .
- Cross-Linking Applications: GlyCys has been used in photoactivable cross-linking studies (e.g., with benzophenone-4-maleimide) to probe protein interactions, such as F1-ATPase subunit proximity .
Biological Activity
Glycylcysteine (Gly-Cys) is a dipeptide composed of glycine and cysteine, with the molecular formula CHNOS and a molecular weight of 178.21 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cellular metabolism, antioxidant defense, and potential therapeutic applications.
Glycylcysteine plays a crucial role in various biochemical processes, primarily due to the thiol group from cysteine, which participates in redox reactions. Key properties include:
- Antioxidant Activity : Glycylcysteine is a precursor for glutathione synthesis, an important antioxidant that protects cells from oxidative stress.
- Enzyme Interactions : It interacts with enzymes such as γ-glutamyl transpeptidase, facilitating the transfer of γ-glutamyl groups to amino acids or peptides.
The biological activity of glycylcysteine can be attributed to several mechanisms:
- Cell Signaling : It influences cellular signaling pathways and gene expression, enhancing cellular metabolism and antioxidant defenses.
- Redox Regulation : Glycylcysteine can modulate the activity of various enzymes involved in redox reactions, impacting the cellular redox state.
- Subcellular Localization : It is distributed across various cellular compartments such as the cytosol and mitochondria, where it exerts its effects.
3.1 Antioxidant Properties
Glycylcysteine has been shown to enhance glutathione levels in cells, providing protection against oxidative damage. A study indicated that at low doses, glycylcysteine significantly improved antioxidant defenses in animal models exposed to oxidative stress.
3.2 Inhibition of Thrombin Activatable Fibrinolysis Inhibitor (TAFI)
Research identified glycylcysteine as a potent inhibitor of TAFI, which plays a role in fibrinolysis. In vitro assays demonstrated that glycylcysteine exhibited an inhibitory constant (K(app)(i)) of 0.14 µM for TAFI, suggesting its potential use in therapies targeting thrombotic conditions .
4.1 Clinical Applications
Glycylcysteine's biological activity has led to investigations in various clinical settings:
- Oxidative Stress Management : Clinical trials are exploring its efficacy in conditions characterized by oxidative stress, such as neurodegenerative diseases and cancer.
- Thrombosis Treatment : Its role as a TAFI inhibitor positions glycylcysteine as a candidate for developing new anticoagulant therapies .
5. Comparative Analysis
The following table summarizes key characteristics and findings related to glycylcysteine compared to other cysteine derivatives:
| Compound | Molecular Weight | Antioxidant Activity | TAFI Inhibition | Clinical Application |
|---|---|---|---|---|
| Glycylcysteine | 178.21 g/mol | Yes | Yes (K(app)(i)=0.14 µM) | Neurodegenerative diseases |
| Guanidinyl-L-cysteine | 175.22 g/mol | Moderate | Yes (IC(50)=9.4 µM) | Potential anticoagulant therapy |
| γ-Glutamyl-cysteine | 197.24 g/mol | Yes | No | Antioxidant supplementation |
6. Future Directions
Further research is warranted to explore:
- Bioavailability : Studies indicate low oral bioavailability (~1% in rats), necessitating alternative delivery methods for effective therapeutic use.
- Mechanistic Studies : More detailed investigations into the molecular mechanisms underlying its biological activities are needed to fully understand its potential applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
